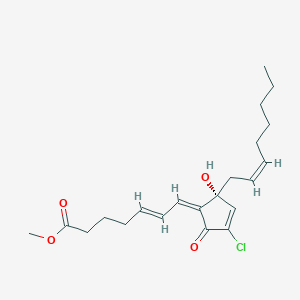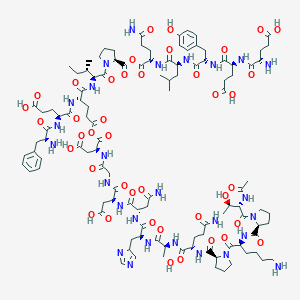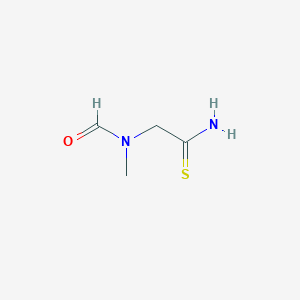
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide, also known as SAMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. SAMF is a sulfur-containing molecule that possesses a unique chemical structure, making it an attractive target for researchers interested in developing new drugs, catalysts, and materials.
Wirkmechanismus
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide exerts its biological activity by acting as a potent inhibitor of several enzymes involved in key metabolic pathways. For example, this compound inhibits the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines, which are essential for cancer cell growth and proliferation. Additionally, this compound inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. For example, this compound has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, this compound has been shown to decrease the levels of reactive oxygen species, which are implicated in several diseases, including cancer and diabetes. Additionally, this compound has been found to reduce inflammation, a key factor in many chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide possesses several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Moreover, this compound exhibits a broad range of biological activities, making it an attractive target for researchers interested in developing new drugs and therapies. However, this compound also has some limitations, including its low solubility in water, which can hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for N-(2-amino-2-sulfanylideneethyl)-N-methylformamide research. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, this compound can be used as a starting material for the synthesis of new catalysts and materials with unique properties. Moreover, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological activity and to optimize its pharmacological properties.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound exhibits a broad range of biological activities, including anticancer and antimicrobial activity, and possesses several advantages for laboratory experiments. Further research is needed to fully understand this compound's biological activity and to optimize its pharmacological properties for the development of new drugs and therapies.
Synthesemethoden
The synthesis of N-(2-amino-2-sulfanylideneethyl)-N-methylformamide can be achieved through several methods. One common method involves the reaction between N-methylformamide and thioacetamide in the presence of a catalyst, such as zinc chloride. Another method involves the reaction between N-methylformamide and hydrogen sulfide gas in the presence of a base, such as sodium hydroxide. Both methods yield this compound as a white crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation, leading to cell death. Moreover, this compound has been found to possess antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
| 108591-63-5 | |
Molekularformel |
C4H8N2OS |
Molekulargewicht |
132.19 g/mol |
IUPAC-Name |
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide |
InChI |
InChI=1S/C4H8N2OS/c1-6(3-7)2-4(5)8/h3H,2H2,1H3,(H2,5,8) |
InChI-Schlüssel |
GCOBWUYETIWOOZ-UHFFFAOYSA-N |
SMILES |
CN(CC(=S)N)C=O |
Kanonische SMILES |
CN(CC(=S)N)C=O |
Synonyme |
Ethanethioamide, 2-(formylmethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
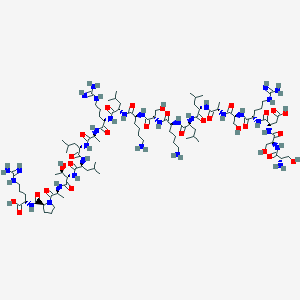
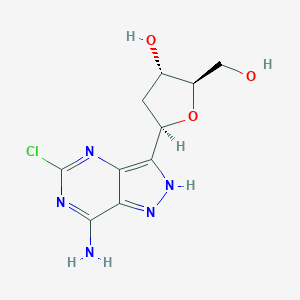
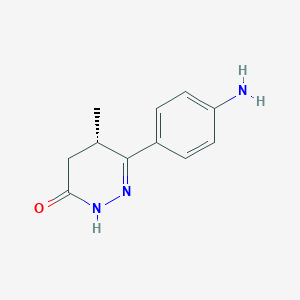

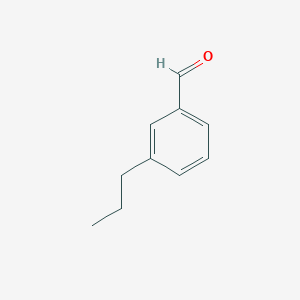



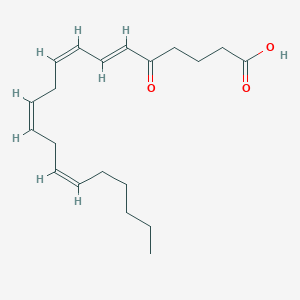
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

